(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone
Description
The compound “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone” is a heterocyclic molecule featuring a piperidine ring substituted with a 1,2,3-triazole moiety at the 4-position and a 2,6-difluorophenyl group linked via a methanone bridge. Its structural complexity arises from the integration of three key components:
- Piperidine core: A six-membered nitrogen-containing ring, often utilized in medicinal chemistry for its conformational flexibility and ability to modulate pharmacokinetic properties.
- 1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms, known for its hydrogen-bonding capacity and metabolic stability, making it a common pharmacophore in drug design .
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c15-11-2-1-3-12(16)13(11)14(21)19-8-4-10(5-9-19)20-17-6-7-18-20/h1-3,6-7,10H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGPJQDIMYKZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone are oxidoreductase proteins found in organisms such as Escherichia coli and Candida albicans. These proteins play a crucial role in various biochemical reactions, including oxidation-reduction processes.
Mode of Action
The compound interacts with its targets, the oxidoreductase proteins, by binding to their active sites. In the active site region of the oxidoreductase protein, certain amino acids such as Glu 48, Tyr47, Phe46, Gly205 in Escherichia coli, and Ile19, Ile112, Glu32, Ile9, Arg79, Ser78 in Candida albicans play an important role in this interaction.
Biochemical Pathways
The interaction of this compound with oxidoreductase proteins affects the oxidation-reduction processes in the organisms. This can lead to disruption of the normal biochemical pathways, resulting in the inhibition of the growth of these organisms.
Result of Action
The result of the action of this compound is the inhibition of the growth of organisms such as Escherichia coli and Candida albicans. This is achieved through the disruption of the normal functioning of the oxidoreductase proteins, which play a crucial role in the organisms’ biochemical processes.
Biological Activity
The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone , identified by its CAS number 2034320-17-5 , is a complex organic molecule notable for its structural integration of a triazole ring, a piperidine ring, and a difluorophenyl group. This unique architecture positions it as a significant candidate in medicinal chemistry due to its diverse biological activities.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 332.4 g/mol . The structural components include:
- Triazole Ring : Known for stability and reactivity in biological contexts.
- Piperidine Ring : Often associated with psychoactive properties.
- Difluorophenyl Group : Enhances lipophilicity and potential interactions with biological membranes.
Target of Action
The biological activity of triazole derivatives often involves interactions with various biological targets, including enzymes and receptors critical for cellular functions.
Mode of Action
The mode of action for this compound is believed to involve:
- Formation of C-N Bonds : The nitrogen from the amino group forms bonds with the carbonyl carbon.
- Proton Transfer : A proton transfer occurs from nitrogen to the oxygen of the carbonyl group.
- Biochemical Pathways : It influences pathways through processes like carbinolamine formation and intramolecular cyclization.
Biological Activities
Research indicates that compounds like this compound exhibit various biological activities:
Anticancer Activity
Several studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example:
- IC50 Values : Compounds similar to this one have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties.
Antimicrobial Properties
Triazole derivatives are noted for their antibacterial and antifungal activities. The piperidine component enhances membrane permeability, increasing efficacy against microbial pathogens.
Mechanisms Underlying Biological Activity
The biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : Triazole-based compounds can induce cell cycle arrest in cancer cells, often mediated through signaling pathways such as MAPK or PI3K/Akt.
- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in tumor cells.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related triazole derivative on breast cancer cells. The results showed:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole Derivative | MCF7 | 5.4 | Induces apoptosis via ROS generation |
| Control | - | - | - |
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial activity against E. coli and Candida albicans:
| Compound | Microbial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Triazole Derivative | E. coli | 18 |
| Triazole Derivative | C. albicans | 15 |
Pharmacokinetics
Triazole derivatives generally exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics. The presence of fluorine atoms may enhance metabolic stability and bioavailability.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on heterocyclic cores, substituent effects, synthesis strategies, and inferred biological relevance.
Structural and Functional Comparisons
Key Observations :
Heterocycle Influence :
- The target compound’s 1,2,3-triazole core offers distinct electronic and steric properties compared to pyrazole (in ) or 1,2,4-triazole (in ). Triazoles generally exhibit stronger hydrogen-bonding capacity, which may enhance target affinity in drug-receptor interactions .
- Pyrazole-containing analogs (e.g., ) often prioritize steric bulk and halogenation (e.g., bromine) for agrochemical stability, whereas triazoles are favored in pharmaceuticals for metabolic resistance.
Piperidine vs. Non-cyclic Linkers: The piperidine ring in the target compound introduces conformational rigidity, which may reduce off-target effects compared to flexible ethanone linkers in .
Synthesis Strategies :
- The target compound’s synthesis likely involves piperidine functionalization followed by triazole coupling, analogous to methods in (e.g., sodium ethoxide-mediated nucleophilic substitution).
- In contrast, pyrazole derivatives () often require halogenation (e.g., bromine) and multi-step coupling reactions, increasing synthetic complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
